N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structural arrangement that includes a thieno[3,4-c]pyrazole core, which is significant in various pharmacological studies. The IUPAC name reflects its intricate structure, indicating the presence of multiple functional groups that contribute to its biological activity.
This compound is classified under the category of thieno[3,4-c]pyrazole derivatives. It is identified by the CAS number 1170395-15-9 and has a molecular formula of C22H23N3O5S. Its molecular weight is approximately 441.5 g/mol. The compound has been synthesized and studied for its potential therapeutic effects, particularly in the realm of psychiatric disorders and other medical applications .
The synthesis of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions starting from simpler benzamide derivatives or related compounds.
The precise reaction conditions (temperature, solvents) are critical for optimizing yield and purity.
The molecular structure of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide can be represented using various chemical notation systems:
CCOC(=O)C(=O)Nc1c2c(nn1-c1ccc(C)cc1C)CS(=O)(=O)C2
InChI=1S/C22H23N3O5S/c1-13-5-7-16(9-14(13)2)25-21(17-11-31(27,28)12-18(17)24-25)23-22(26)15-6-8-19(29-3)20(10-15)30-4/h5-10H,11-12H2,1-4H3,(H,23,26)
The structure features a thieno[3,4-c]pyrazole ring fused with a sulfone group (dioxido), which enhances its reactivity and potential biological activity .
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide can participate in several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
Research into these pathways could elucidate its potential as an antipsychotic agent .
The physical properties of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide include:
Property | Value |
---|---|
Molecular Formula | C22H23N3O5S |
Molecular Weight | 441.5 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Solubility | Not specified |
These properties are essential for understanding the compound's behavior in various environments and its potential for formulation in pharmaceutical applications .
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide has several potential applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2